5-N-[(6-methoxy-2H-chromen-3-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine -

5-N-[(6-methoxy-2H-chromen-3-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine

Catalog Number: EVT-3955493
CAS Number:
Molecular Formula: C21H26N4O2
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine (revaprazan)

Compound Description: Revaprazan is an acid pump antagonist that has been available on the market. It is known for its inhibitory activity against gastric H+,K+-ATPase. []

Relevance: Both Revaprazan and N~5~-[(6-methoxy-2H-chromen-3-yl)methyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine contain a central pyrimidine or quinazoline ring, respectively. These nitrogen-containing heterocycles are known to be important pharmacophores in various bioactive compounds. The presence of substituted aromatic rings and amine functionalities in both compounds further highlights their structural similarities and potential for similar biological activity. []

5-methoxy-2-{[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-sulfinyl}-benzimidazole (omeprazole)

Compound Description: Omeprazole is a proton pump inhibitor used in the treatment of gastroesophageal reflux disease. It functions by inhibiting gastric H+,K+-ATPase activity. []

Relevance: Omeprazole, similar to N~5~-[(6-methoxy-2H-chromen-3-yl)methyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine, possesses a methoxy-substituted aromatic ring system. Additionally, both compounds contain nitrogen-containing heterocyclic structures, with Omeprazole containing benzimidazole and the main compound containing quinazoline. These similarities suggest they could exhibit overlapping pharmacological properties. []

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

Compound Description: PF-03716556 is a potent and selective acid pump antagonist designed for the treatment of gastroesophageal reflux disease. It exhibits strong inhibitory activity against gastric H+,K+-ATPase. []

Relevance: PF-03716556 and N~5~-[(6-methoxy-2H-chromen-3-yl)methyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine share the presence of a chromene moiety in their structures. Additionally, both compounds feature substituted amine groups and nitrogen-containing heterocycles (imidazopyridine in PF-03716556 and quinazoline in the main compound). These common structural motifs suggest potential similarities in their binding interactions and pharmacological activities. []

Venetoclax

Compound Description: Venetoclax is a potent BCL-2 inhibitor used in the treatment of various blood cancers. []

Relevance: Venetoclax, like N~5~-[(6-methoxy-2H-chromen-3-yl)methyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine, contains a piperazine ring as part of its structure. Piperazine is a common pharmacophore in many drugs and contributes to their binding affinity and pharmacological activity. The presence of multiple aromatic ring systems and substituted amine groups in both compounds further emphasizes their structural similarities. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is a potential oxidative impurity of Venetoclax. []

Relevance: VNO shares a similar core structure with Venetoclax, which as discussed above, possesses structural similarities with N~5~-[(6-methoxy-2H-chromen-3-yl)methyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine, particularly the piperazine ring. This suggests potential overlapping features in their chemical reactivity and biological profiles. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed via the Meisenheimer rearrangement of VNO. []

Relevance: VHA shares the same core structure with VNO and Venetoclax, implying structural similarities with N~5~-[(6-methoxy-2H-chromen-3-yl)methyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine. The presence of a piperazine ring, substituted aromatic rings, and amine groups highlights the potential for shared chemical and biological properties among these compounds. []

The provided papers also mention several other compounds that belong to diverse chemical classes, including substituted benzopyran-2-ones [], tetrahydroisoquinolines [], benzopyranopyrroles [], and others. These compounds, while not directly structurally related to N~5~-[(6-methoxy-2H-chromen-3-yl)methyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine, showcase the diverse pharmacological activities associated with various heterocyclic structures.

Properties

Product Name

5-N-[(6-methoxy-2H-chromen-3-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine

IUPAC Name

5-N-[(6-methoxy-2H-chromen-3-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C21H26N4O2/c1-25(2)21-23-12-17-18(5-4-6-19(17)24-21)22-11-14-9-15-10-16(26-3)7-8-20(15)27-13-14/h7-10,12,18,22H,4-6,11,13H2,1-3H3

InChI Key

MCWZYVJGPZGXIW-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C2C(CCCC2=N1)NCC3=CC4=C(C=CC(=C4)OC)OC3

Canonical SMILES

CN(C)C1=NC=C2C(CCCC2=N1)NCC3=CC4=C(C=CC(=C4)OC)OC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.